molecular formula C13H13F5N2O4S B8047475 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate CAS No. 341529-20-2

1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate

Cat. No.: B8047475
CAS No.: 341529-20-2
M. Wt: 388.31 g/mol
InChI Key: RCXXUQSIAKNERV-UHFFFAOYSA-M
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Description

1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate is a chemical compound with a complex structure that includes a phenyl group, a difluoro moiety, a hydroxyl group, and an imidazolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate typically involves multiple steps

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

  • Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The difluoro moiety can undergo reduction to form a difluoromethyl group.

  • Substitution: The imidazolium ring can participate in nucleophilic substitution reactions, where the triflate group can be replaced by other anions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like halides and amines can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids, or their derivatives.

  • Reduction: Difluoromethyl compounds.

  • Substitution: Various anion-substituted imidazolium salts.

Scientific Research Applications

  • Chemistry: This compound is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

  • Medicine: The compound may be explored for its antimicrobial properties and potential use in drug delivery systems.

  • Industry: It is used in the production of advanced materials, including ionic liquids and electrolytes for batteries.

Mechanism of Action

The mechanism by which 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate exerts its effects depends on its specific application. For example, as a phase transfer catalyst, it facilitates the transfer of ions between different phases, enhancing reaction rates. The molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

  • 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-4-dimethylamino-pyridinium bromide

  • 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-ethyl-imidazolium triflate

Uniqueness: 1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and versatility in scientific research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-2-(3-methylimidazol-3-ium-1-yl)-1-phenylethanol;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N2O.CHF3O3S/c1-15-7-8-16(9-15)12(13,14)11(17)10-5-3-2-4-6-10;2-1(3,4)8(5,6)7/h2-9,11,17H,1H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXXUQSIAKNERV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C(C(C2=CC=CC=C2)O)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F5N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00776692
Record name 1-(1,1-Difluoro-2-hydroxy-2-phenylethyl)-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00776692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341529-20-2
Record name 1-(1,1-Difluoro-2-hydroxy-2-phenylethyl)-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00776692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate
Reactant of Route 2
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate
Reactant of Route 3
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate
Reactant of Route 4
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate
Reactant of Route 5
Reactant of Route 5
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate
Reactant of Route 6
1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate

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